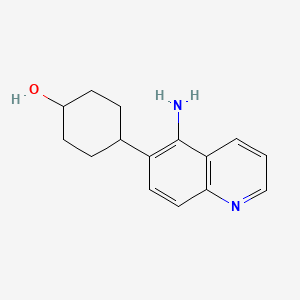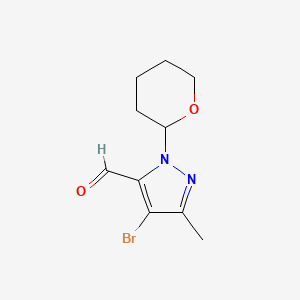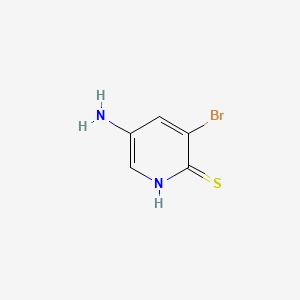![molecular formula C16H16BrNO2 B581745 Benzyl N-[1-(4-Bromphenyl)ethyl]carbamate CAS No. 1400644-50-9](/img/structure/B581745.png)
Benzyl N-[1-(4-Bromphenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate: is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol. It is characterized by the presence of a benzyl group, a bromophenyl group, and a carbamate functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Benzyl N-[1-(4-bromophenyl)ethyl]carbamate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry:
Chemical Synthesis: It is used in the synthesis of agrochemicals and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbamoylation Reaction: One common method for synthesizing carbamates involves the reaction of an amine with a carbonyl compound.
Industrial Production Methods: Industrially, carbamates can be synthesized using a variety of methods, including the reaction of amines with carbon dioxide or phosgene derivatives.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl N-[1-(4-bromophenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed:
Oxidation: Corresponding benzoic acid derivatives
Reduction: Corresponding amine
Substitution: Various substituted phenyl derivatives
Wirkmechanismus
The mechanism of action of Benzyl N-[1-(4-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, allowing for selective reactions in multi-step synthesis . The bromophenyl group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-bromophenyl carbamate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.
Uniqueness:
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate: is unique due to the presence of both a benzyl group and a bromophenyl group, which provide specific reactivity and versatility in organic synthesis.
Eigenschaften
IUPAC Name |
benzyl N-[1-(4-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-7-9-15(17)10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJWRQFRIPSXMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
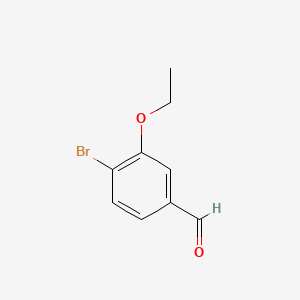
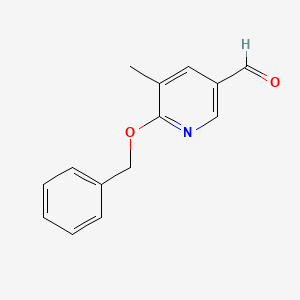
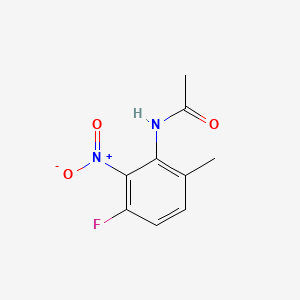
![3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide](/img/structure/B581666.png)
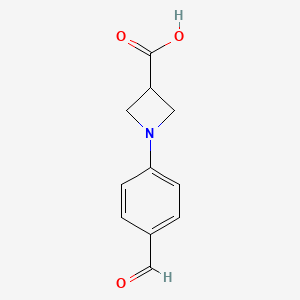
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)
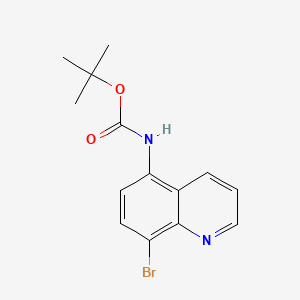
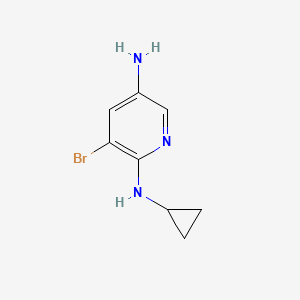
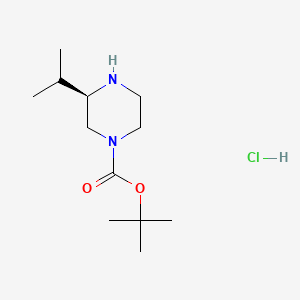
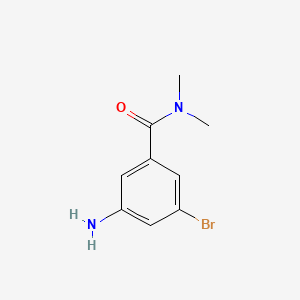
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)
